1-(2,2-Dimethylcyclobutyl)ethanamine
Description
Contextualization of Cyclobutane (B1203170) Derivatives in Organic Synthesis
Cyclobutane derivatives, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as important structural motifs in a variety of complex molecules. nih.gov
The study of strained ring systems like cyclobutane has a rich history, initially driven by a fundamental interest in the nature of chemical bonding. The deviation of bond angles from the ideal tetrahedral geometry in cyclobutane leads to significant ring strain, which was once thought to render such molecules too unstable for practical use. However, early research illuminated the unique reactivity imparted by this strain, paving the way for their use as versatile synthetic intermediates. fiveable.me Modern synthetic methods have overcome many of the challenges associated with the construction of four-membered rings, making a wide array of cyclobutane derivatives accessible for research. rsc.org
The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it a valuable scaffold in molecular design. nih.gov Its puckered conformation allows for precise spatial orientation of substituents, which is a critical factor in the design of biologically active molecules and advanced materials. The incorporation of a cyclobutane motif can impart desirable properties such as metabolic stability and conformational rigidity, which are often sought in drug discovery programs. researchgate.net Furthermore, the gem-dimethyl substitution pattern, as seen in 1-(2,2-Dimethylcyclobutyl)ethanamine, can introduce significant steric effects that influence the molecule's shape and reactivity. numberanalytics.com
Overview of Ethanamine Functionality in Complex Organic Molecules
The ethanamine side chain of the target molecule introduces a primary amine, a functional group of paramount importance in organic chemistry.
Primary amines are highly versatile functional groups that participate in a vast array of chemical transformations. The lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties, making them reactive towards a wide range of electrophiles. Common reactions of primary amines include acylation, alkylation, and condensation with carbonyl compounds to form imines. This reactivity allows for the straightforward derivatization of amine-containing molecules, enabling the synthesis of diverse libraries of compounds for various applications.
The reactivity of an aliphatic amine is modulated by both steric and electronic effects. wikipedia.org Electron-donating groups attached to the nitrogen atom increase its basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. brilliant.org Steric hindrance around the nitrogen atom can impede its ability to react with bulky electrophiles. numberanalytics.com In the case of this compound, the bulky 2,2-dimethylcyclobutyl group is expected to exert a significant steric influence on the reactivity of the ethanamine moiety. wikipedia.org
Rationale for In-depth Academic Inquiry into this compound
While specific research on this compound is not extensively documented in publicly available literature, a detailed academic inquiry is warranted for several reasons. The molecule serves as an excellent model system for studying the interplay of steric and electronic effects in a strained ring system. The gem-dimethyl group on the cyclobutane ring is predicted to have a pronounced impact on the conformation of the ring and the steric environment of the adjacent ethanamine group. Understanding these interactions can provide valuable insights for the design of other substituted aminocyclobutanes with tailored properties. Furthermore, the synthesis of this molecule presents interesting challenges and opportunities for the application and development of modern synthetic methodologies.
Detailed Research Findings
Due to the limited direct research on this compound, this section will present predicted properties and reactivity based on the well-established chemistry of its constituent functional groups and analogous structures.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be estimated based on its structure.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C8H17N |
| Molecular Weight | 127.23 g/mol |
| Boiling Point | Estimated to be in the range of 150-170 °C |
| Solubility | Likely to be sparingly soluble in water and soluble in organic solvents |
| Basicity (pKb) | Expected to be similar to other primary alkylamines, around 3-4 |
These are estimated values and have not been experimentally verified for this specific compound.
Synthesis and Reactivity
Several synthetic routes to aminocyclobutane derivatives have been reported and could potentially be adapted for the synthesis of this compound. tandfonline.comthieme-connect.deacs.org For instance, a plausible approach could involve the [2+2] cycloaddition of an appropriately substituted alkene and ketene (B1206846), followed by reductive amination of the resulting cyclobutanone (B123998).
The reactivity of this compound is expected to be dominated by the primary amine functionality. It should undergo typical amine reactions, although the steric bulk of the 2,2-dimethylcyclobutyl group may influence reaction rates. The cyclobutane ring itself is relatively stable but can undergo ring-opening reactions under certain conditions, such as in the presence of transition metal catalysts or under high strain-releasing conditions. epfl.chacs.org
Spectroscopic Analysis
The structure of this compound could be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The spectrum is expected to show characteristic signals for the methyl groups on the cyclobutane ring (likely two singlets), the protons on the cyclobutane ring, the methine proton of the ethanamine side chain, the methyl group of the ethanamine side chain (a doublet), and the two protons of the amino group (a broad singlet). The protons on the carbon adjacent to the nitrogen will be deshielded. openstax.orglibretexts.org
¹³C NMR : The spectrum would show distinct signals for the quaternary carbon bearing the two methyl groups, the other carbons of the cyclobutane ring, and the two carbons of the ethanamine side chain. The carbon atom bonded to the nitrogen will be shifted downfield. libretexts.org
Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic N-H stretching absorptions for a primary amine in the region of 3300-3500 cm⁻¹ (typically two bands). openstax.orglibretexts.org C-H stretching and bending vibrations for the alkyl groups would also be present.
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage alpha to the nitrogen atom, a common fragmentation pathway for amines. openstax.org
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-5-8(7,2)3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
QJYVFBBYWVWCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 1 2,2 Dimethylcyclobutyl Ethanamine
Retrosynthetic Analysis of the 1-(2,2-Dimethylcyclobutyl)ethanamine Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com
Disconnection Strategies for the Ethanamine Moiety
The primary disconnection point in this compound is the carbon-nitrogen bond of the ethanamine side chain. This approach simplifies the target molecule into two key synthons: a 2,2-dimethylcyclobutyl-containing electrophile and an amine-based nucleophile. A common synthetic equivalent for the amine synthon is ammonia (B1221849) or a protected amine derivative. The disconnection of the C-N bond is a standard strategy in the retrosynthesis of amines. youtube.comstackexchange.com
Another viable disconnection involves breaking the carbon-carbon bond of the ethyl group, leading to a 2,2-dimethylcyclobutanecarboxaldehyde and a nitroalkane, which can be subsequently reduced to form the amine.
Approaches for Assembling the 2,2-Dimethylcyclobutyl Ring System from Precursors
The construction of the sterically hindered 2,2-dimethylcyclobutyl ring presents a significant synthetic challenge. A prominent precursor for this ring system is α-pinene, a naturally abundant monoterpene. nih.gov The synthesis often involves the oxidative cleavage of the α-pinene double bond to yield pinonic acid, which possesses the requisite 2,2-dimethylcyclobutyl core. researchgate.net Subsequent functional group manipulations of pinonic acid can then lead to intermediates suitable for the introduction of the ethanamine moiety.
Classical and Contemporary Synthetic Pathways
A variety of synthetic routes have been developed to access this compound, ranging from multi-step linear sequences to more convergent approaches.
Multi-Step Linear Syntheses
Linear syntheses involve a sequential series of reactions where the product of one step becomes the reactant for the next. These pathways, while often lengthy, allow for the careful construction and purification of intermediates.
Alkylation is a key method for forming the C-N bond in the final steps of the synthesis. nih.gov This can be achieved through the reaction of a suitable 2,2-dimethylcyclobutyl-containing electrophile, such as a halide or tosylate, with an amine source. Reductive amination of a corresponding ketone or aldehyde is another powerful technique. youtube.com For example, 2,2-dimethylcyclobutyl methyl ketone can be reacted with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent to yield the target amine.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 1-(2,2-Dimethylcyclobutyl)ethan-1-one | Ammonia, Reducing Agent | Reductive Amination | This compound |
| 1-(1-Bromoethyl)-2,2-dimethylcyclobutane | Ammonia | Nucleophilic Substitution | This compound |
[2+2] cycloaddition reactions are a cornerstone of cyclobutane (B1203170) synthesis. kib.ac.cnnih.govscribd.com These reactions involve the union of two unsaturated components to form a four-membered ring. While direct [2+2] cycloaddition to form the substituted 2,2-dimethylcyclobutyl ring in one step is challenging due to steric hindrance and regioselectivity issues, this strategy is fundamental to creating the cyclobutane core from simpler acyclic precursors. organic-chemistry.orgharvard.edu For instance, the cycloaddition of an appropriately substituted ketene (B1206846) with an alkene can be a viable, albeit complex, approach to generate a cyclobutanone (B123998) intermediate that can be further elaborated.
| Alkene Component | Ketene Component | Catalyst/Conditions | Cyclobutane Product |
| Isobutylene | Substituted Ketene | Thermal or Photochemical | Substituted Cyclobutanone |
| 1,1-Dimethylallene | Alkene | Lewis Acid | Substituted Cyclobutane |
Reduction Strategies for Amine Synthesis
A primary and effective method for the synthesis of this compound is through the reduction of a suitable precursor bearing the nitrogen atom in a higher oxidation state. The most common precursor is the corresponding ketone, 1-(2,2-dimethylcyclobutyl)ethanone.
Reductive Amination of 1-(2,2-Dimethylcyclobutyl)ethanone: This is a highly versatile and widely used method for amine synthesis. wikipedia.org The process involves the reaction of the ketone with an amine source, typically ammonia for a primary amine, to form an imine intermediate in situ. This intermediate is then reduced without isolation to yield the final amine. The reaction is typically carried out under neutral or weakly acidic conditions which are necessary to catalyze the dehydration of the hemiaminal intermediate to the imine. wikipedia.org
A variety of reducing agents can be employed, with their choice affecting the reaction conditions and chemoselectivity.
Sodium Cyanoborohydride (NaBH₃CN): A classic reagent for reductive amination, it is mild enough to selectively reduce the protonated imine intermediate in the presence of the starting ketone.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for the reductive amination of ketones and aldehydes. It is often the reagent of choice due to its high efficiency and broad functional group tolerance.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel). It is a clean method as the only byproduct is water.
Reduction of Oxime Derivatives: An alternative reduction strategy involves the conversion of 1-(2,2-dimethylcyclobutyl)ethanone to its corresponding oxime, followed by reduction. Oximes can be readily prepared by reacting the ketone with hydroxylamine. arpgweb.com The subsequent reduction of the C=N double bond of the oxime yields the primary amine. This two-step process offers an alternative to direct reductive amination. Common reducing agents for oximes include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing oximes to primary amines.
Sodium Borohydride (NaBH₄) with a catalyst: NaBH₄ alone is generally not effective, but its reactivity can be enhanced with additives like nickel chloride or cobalt chloride.
Catalytic Hydrogenation: Similar to imine reduction, oximes can be hydrogenated using catalysts like Raney Nickel or Palladium.
The choice of reduction strategy often depends on factors like substrate compatibility, desired scale, and available reagents.
Convergent Synthetic Routes
Convergent synthesis offers an alternative to linear sequences by preparing key fragments of the target molecule separately before combining them in the final stages. For this compound, a convergent approach would involve the separate synthesis of the 2,2-dimethylcyclobutyl moiety and the 1-aminoethyl fragment, followed by their coupling.
A plausible convergent route could involve:
Preparation of a Cyclobutyl Nucleophile: Synthesis of a 2,2-dimethylcyclobutyl organometallic reagent, such as a Grignard reagent (2,2-dimethylcyclobutylmagnesium bromide) or an organolithium species.
Preparation of an Aminoethyl Electrophile: Use of a synthon equivalent to a ¹-aminoethyl cation or radical. This is often achieved using an imine derivative with a suitable leaving group on the nitrogen or α-carbon.
Coupling: The reaction of the cyclobutyl nucleophile with the electrophilic amine precursor to form the C-C bond between the cyclobutane ring and the ethylamine (B1201723) side chain.
Stereoselective and Enantioselective Approaches to this compound
Since the target molecule contains a stereocenter at the α-position of the amine, controlling the stereochemistry is crucial for applications where a single enantiomer is required. Several powerful strategies exist for achieving this.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgwikipedia.org
For the synthesis of chiral this compound, a general approach using a chiral auxiliary could be:
Amide Formation: Coupling of 2,2-dimethylcyclobutylacetic acid with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov
Diastereoselective Enolate Formation and Alkylation: Deprotonation of the α-proton of the resulting amide creates a chiral enolate. The chiral auxiliary shields one face of the enolate, directing an incoming electrophile (e.g., methyl iodide) to the opposite face. This step sets the stereochemistry of the α-carbon.
Auxiliary Cleavage: The chiral auxiliary is removed, typically by hydrolysis or reduction, to yield the enantiomerically enriched carboxylic acid, alcohol, or the desired amine.
This method is robust and provides high levels of stereocontrol, making it a reliable strategy for accessing specific enantiomers of α-substituted amines.
Asymmetric Catalysis in Amination and Cyclobutane Formation
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Reductive Amination: This is one of the most direct methods for producing chiral amines. nih.gov It involves the reductive amination of the prochiral ketone, 1-(2,2-dimethylcyclobutyl)ethanone, using a chiral catalyst. nih.gov
Transition-Metal Catalysis: Chiral complexes of metals like iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation of the intermediate imine, leading to the amine with high enantiomeric excess (ee). liv.ac.uk
Organocatalysis: Chiral phosphoric acids or other small organic molecules can act as catalysts, activating the imine towards reduction and controlling the facial selectivity. rsc.org
Biocatalysis: Enzymes offer a green and highly selective alternative. Amine dehydrogenases (AmDHs) or transaminases can convert ketones directly into chiral amines with often near-perfect enantioselectivity under mild, aqueous conditions. rsc.orgnih.govacs.org The use of engineered enzymes continues to expand the substrate scope for these transformations. acs.org
Asymmetric Cyclobutane Formation: While the primary focus is often on the amine's stereocenter, asymmetric catalysis can also be employed to construct the cyclobutane ring itself with defined stereochemistry, should a chiral cyclobutane precursor be desired. Methods like enantioselective [2+2] cycloadditions catalyzed by chiral Lewis acids or transition metals can provide access to chiral cyclobutane building blocks. sioc.ac.cn
Diastereoselective Control in Synthetic Steps
Diastereoselective control is fundamental when a new stereocenter is created in a molecule that already contains one. The existing stereocenter influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over another.
In the context of synthesizing this compound, this principle is most evident in the chiral auxiliary approach (see 2.2.3.1). The stereocenter(s) on the chiral auxiliary directs the methylation step, resulting in a molecule with two stereocenters (one on the auxiliary and the newly formed one). The reaction is designed to have a high diastereomeric ratio (dr), meaning one diastereomer is formed in significant excess. Subsequent removal of the auxiliary then yields the final product as a single enantiomer.
Similarly, if a synthetic route started with a chiral, enantiopure cyclobutane precursor, any subsequent reaction to introduce the α-aminoethyl group would need to consider the diastereoselective influence of the existing ring stereocenters on the formation of the new stereocenter on the side chain. acs.orgnih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact. mdpi.com Key principles can be applied to the various synthetic routes for this compound.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgnih.gov
High Atom Economy: Catalytic reductive amination using H₂ and ammonia has a high atom economy, as the only byproduct is water. Addition reactions, such as some cycloadditions for ring formation, are also inherently atom-economical. nih.gov
Low Atom Economy: Reactions using stoichiometric reagents, such as classical reductions with metal hydrides or syntheses involving protecting groups and chiral auxiliaries, tend to have lower atom economy due to the generation of significant byproducts. wikipedia.orgprimescholars.com However, the ability to recover and reuse a chiral auxiliary can mitigate some of this inefficiency. wikipedia.org
Use of Catalysis: Catalytic routes are preferred over stoichiometric ones. Asymmetric catalytic reductive amination is a prime example, where a small amount of catalyst can generate large amounts of product, reducing waste significantly compared to using a stoichiometric chiral auxiliary. pharmtech.com
Biocatalysis: The use of enzymes, such as amine dehydrogenases, represents a key green chemistry approach. frontiersin.orgacs.org These reactions are typically run in water under mild conditions, are highly selective (reducing the need for protecting groups and purification), and the catalysts are biodegradable. rsc.orgnih.gov
Process Mass Intensity (PMI): A broader metric than atom economy, PMI considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of the final product. Routes with fewer steps, that use less solvent, and avoid complex purifications (like chromatography) will have a more favorable (lower) PMI. nih.gov One-pot procedures, such as direct reductive amination, are beneficial in this regard. nih.govchemrxiv.org
A comparative table of synthetic strategies highlights these principles:
| Synthetic Strategy | Key Advantages | Green Chemistry Considerations |
| Direct Reductive Amination | High efficiency, one-pot procedure. | High atom economy (especially with H₂), catalytic options available, potentially lower PMI. |
| Oxime Reduction | Alternative to direct amination, well-established chemistry. | Lower atom economy (two steps), may use stoichiometric reagents. |
| Chiral Auxiliary Method | High stereocontrol, reliable. | Low atom economy, generates stoichiometric waste, though auxiliary may be recyclable. |
| Asymmetric Catalysis | High enantioselectivity, low catalyst loading, efficient. | Excellent for atom economy and waste reduction, aligns well with green principles. |
| Biocatalysis | Exceptional selectivity, mild/aqueous conditions, sustainable. | Often the "greenest" option, biodegradable catalyst, minimal waste. |
By prioritizing catalytic methods, especially biocatalysis, and designing routes with fewer steps, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. acs.org
Based on a comprehensive search for scientific literature and patent databases, there is currently insufficient specific information available to construct a detailed article on the synthetic methodologies for This compound that strictly adheres to the requested outline.
The provided structure requires in-depth research findings, data tables, and specific examples for the following advanced and green chemistry topics, all directly pertaining to the synthesis of this compound:
Solid-Phase Organic Synthesis (SPOS) of this compound and Derivatives
While general principles and examples exist for these methodologies in the synthesis of other amines and cyclobutane derivatives, the search did not yield specific studies, data, or detailed procedures for this compound itself. To generate the article as requested would require extrapolating from other chemical systems, which would violate the instructions to focus solely on the target compound and maintain scientific accuracy.
Therefore, it is not possible to provide a thorough and scientifically accurate article that meets the specific constraints of the prompt at this time.
Chemical Reactivity and Reaction Mechanisms of 1 2,2 Dimethylcyclobutyl Ethanamine
Nucleophilic Properties of the Ethanamine Nitrogen
The nitrogen atom of the ethanamine group in 1-(2,2-dimethylcyclobutyl)ethanamine possesses a lone pair of electrons, rendering it a potent nucleophile. This inherent nucleophilicity drives a variety of chemical transformations, including substitution, acylation, and condensation reactions.
Investigation of Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
The steric environment surrounding the nitrogen atom in this compound significantly influences its participation in nucleophilic substitution reactions. The bulky 2,2-dimethylcyclobutyl group creates considerable steric hindrance, which in turn affects the preferred reaction pathway, be it a unimolecular (SN1) or bimolecular (SN2) mechanism.
In an SN2 reaction , the nucleophile attacks the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry. However, the efficacy of this pathway is highly dependent on the accessibility of the electrophilic center. For a sterically hindered amine like this compound, direct backside attack is impeded, making the SN2 pathway less favorable compared to less hindered primary amines.
Conversely, the SN1 pathway involves a two-step mechanism initiated by the departure of a leaving group to form a carbocation intermediate. This intermediate is then attacked by the nucleophile. The stability of the carbocation is a critical factor in SN1 reactions. Tertiary alkyl halides are more prone to react via an SN1 mechanism due to the formation of a stable tertiary carbocation. While the amine itself does not form a carbocation, its reactions with substrates that can form stable carbocations would be favored. The steric bulk of this compound does not inhibit the SN1 reaction of a substrate, as the rate-determining step does not involve the amine.
The preference for SN1 or SN2 pathways is therefore a function of the substrate, leaving group, and reaction conditions, with the steric profile of this compound generally disfavoring the SN2 mechanism.
| Reaction Pathway | Substrate Preference | Steric Hindrance Effect on Amine | Key Intermediate |
| SN2 | Primary > Secondary > Tertiary | High hindrance significantly slows the reaction rate. | Transition State |
| SN1 | Tertiary > Secondary > Primary | Minimal effect on the reaction rate. | Carbocation |
Acylation and Sulfonylation of the Amine Functionality
The nucleophilic nitrogen of this compound readily reacts with acylating and sulfonylating agents.
Acylation typically involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640). This reaction proceeds via a nucleophilic acyl substitution mechanism to form a stable amide. For instance, the reaction with acetyl chloride would yield N-(1-(2,2-dimethylcyclobutyl)ethyl)acetamide. The reaction is generally vigorous and often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form a sulfonamide. This reaction is also typically performed in the presence of a base. The resulting sulfonamides are often crystalline solids and are important in medicinal chemistry. The reactivity of primary amines in sulfonylation is generally high.
| Reaction | Reagent | Functional Group Formed | General Conditions |
| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide | Aprotic solvent, often with a base (e.g., pyridine, triethylamine) |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Amide | Often requires heating |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide | Aprotic solvent with a base (e.g., pyridine) |
Formation of Imines and Enamines
The reaction of primary amines with aldehydes and ketones is a cornerstone of carbonyl chemistry, leading to the formation of imines (also known as Schiff bases). This compound, being a primary amine, readily undergoes this condensation reaction. The process is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.
In contrast, enamines are formed from the reaction of aldehydes or ketones with secondary amines. Since this compound is a primary amine, it possesses two hydrogen atoms on the nitrogen. After the initial nucleophilic addition and formation of a carbinolamine intermediate, the subsequent dehydration and loss of a proton from the nitrogen atom leads directly to the stable imine. The formation of an enamine, which would require the removal of a proton from an adjacent carbon, is not the favored pathway for primary amines.
| Reactant Type | Product with Aldehyde/Ketone | Key Structural Feature of Product |
| Primary Amine | Imine | C=N double bond |
| Secondary Amine | Enamine | C=C double bond adjacent to a nitrogen atom |
Reactivity of the Cyclobutane (B1203170) Ring System
The four-membered cyclobutane ring is characterized by significant ring strain, which is a driving force for a variety of chemical transformations that are not typically observed in larger, more stable cycloalkanes.
Ring-Opening Reactions and Skeletal Rearrangements
The inherent strain in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions under specific conditions. These reactions can be initiated by thermal or photolytic energy and may involve skeletal rearrangements.
Thermolysis of cyclobutane and its derivatives typically proceeds through a stepwise mechanism involving a diradical intermediate, leading to the formation of two alkene molecules. The thermolysis of 2,2-dimethyl-1-vinylcyclobutane, a structurally related compound, has been shown to yield isobutene and butadiene, among other products, via such a pathway. It is expected that under thermal stress, this compound would undergo a similar cleavage of the cyclobutane ring. The presence of the 2,2-dimethyl groups can influence the regiochemistry of the fragmentation.
| Method | Initiator | Key Intermediate | Expected Products |
| Thermolysis | Heat | Diradical | Alkenes |
| Photolysis | UV Light | Excited State/Radical | Alkenes and other rearrangement products |
Skeletal rearrangements of the cyclobutane ring in this compound could also be envisioned, particularly under conditions that favor carbocation formation. Acid-catalyzed rearrangements, for instance, could lead to ring expansion or contraction, although such reactions are highly dependent on the specific substrate and reaction conditions.
Acid- and Base-Catalyzed Transformations
The reactivity of this compound is significantly influenced by the presence of acidic or basic catalysts. The primary amine functionality serves as a key reactive center, governing the molecule's behavior in these environments.
Under acidic conditions, the lone pair of electrons on the nitrogen atom is readily protonated, forming the corresponding ammonium (B1175870) salt. This transformation alters the electronic properties of the molecule, rendering the adjacent carbons more susceptible to nucleophilic attack, although such reactions are generally not favored without a good leaving group. More significant acid-catalyzed transformations would likely involve rearrangements of the cyclobutyl ring, driven by the relief of ring strain. While specific studies on this compound are not prevalent, analogous transformations in other strained ring systems suggest that strong acids could promote ring-opening or expansion reactions, potentially leading to the formation of cyclopentyl derivatives. Such rearrangements would proceed through a carbocationic intermediate, the stability of which would be a determining factor in the reaction pathway.
In the presence of a base, the amine group of this compound is largely unreactive. However, it can itself act as a base to deprotonate other species in the reaction mixture. Strong bases could potentially abstract a proton from the carbon atoms of the cyclobutyl ring, although this is generally a high-energy process unless facilitated by adjacent activating groups, which are absent in this molecule.
Nucleophile-Induced Ring Opening
The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. Nucleophile-induced ring opening would typically require the conversion of the amine group into a good leaving group, such as a tosylate or a quaternary ammonium salt.
Once activated, the carbon atom attached to the leaving group becomes electrophilic and can be attacked by a nucleophile. This would result in the cleavage of a C-C bond within the cyclobutane ring, relieving the ring strain and forming a more stable, open-chain product. The regioselectivity of the ring opening would be influenced by steric hindrance from the gem-dimethyl group and the nature of the incoming nucleophile. For instance, attack at the less hindered carbon would be favored. While specific experimental data on this compound is limited, studies on similar systems, such as the phosphine-catalyzed ring-opening of cyclopropenones, demonstrate the feasibility of such transformations with strained rings. nih.gov
Functionalization and Derivatization of the Cyclobutyl Moiety
Recent advances in synthetic chemistry have provided methods for the functionalization of C-H bonds, which could be applied to the cyclobutyl moiety of this compound. nih.govresearchgate.netresearchgate.netnih.gov Although these methods have been primarily developed for cyclobutyl ketones, the principles can be extended to other substituted cyclobutanes.
One promising approach involves a directed C-H functionalization, where the amine group (or a derivative thereof) directs a catalyst to a specific C-H bond on the cyclobutane ring. researchgate.net For example, palladium-catalyzed C-H activation could be used to introduce new functional groups at the C3 position of the cyclobutane ring. nih.govnih.gov This would allow for the synthesis of a variety of 1,3-disubstituted cyclobutane derivatives, which are of interest in medicinal chemistry due to their rigid structures. nih.govresearchgate.net
The general strategy often involves an initial transformation of a related ketone, followed by conversion to the desired amine. researchgate.net For instance, a cyclobutyl ketone can undergo a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization. nih.govresearchgate.netnih.gov The resulting functionalized ketone could then be converted to the corresponding amine.
| Functionalization Strategy | Catalyst/Reagent | Potential Product |
| Directed C-H Arylation | Palladium(II) acetate (B1210297) / Ligand | 1-(3-Aryl-2,2-dimethylcyclobutyl)ethanamine |
| Directed C-H Alkenylation | Palladium(II) acetate / Ligand | 1-(3-Alkenyl-2,2-dimethylcyclobutyl)ethanamine |
| Derivatization of Amine | Acyl chloride | N-(1-(2,2-dimethylcyclobutyl)ethyl)acetamide |
Pericyclic Reactions Involving the Cyclobutane Ring
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. youtube.com The cyclobutane ring, due to its inherent strain and specific orbital symmetry, can participate in certain types of pericyclic reactions, primarily cycloadditions and electrocyclic reactions, typically under thermal or photochemical conditions. organicchemistrydata.orgscribd.com
A potential pericyclic reaction involving the cyclobutane ring of this compound is a retro [2+2] cycloaddition. youtube.com Under thermal or photochemical activation, the cyclobutane ring could cleave to form an alkene and an enamine (or its tautomer). The feasibility of this reaction would depend on the stability of the resulting fragments.
Electrocyclic reactions are another class of pericyclic reactions that could involve the cyclobutane ring. pressbooks.pub For instance, if a double bond were introduced into the ring, the resulting cyclobutene (B1205218) derivative could undergo a thermally induced conrotatory or photochemically induced disrotatory ring opening to form a conjugated diene. pressbooks.pub
Mechanistic Studies of Key Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. nih.gov
Kinetic Investigations of Reaction Rates
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by factors such as concentration, temperature, and catalysts. For transformations involving this compound, such as a hypothetical nucleophile-induced ring-opening, kinetic investigations would be essential to elucidate the reaction mechanism.
A typical kinetic experiment would involve monitoring the concentration of the reactant or product over time under various conditions. The data obtained could be used to determine the rate law, activation energy, and other kinetic parameters. researchgate.net For example, if the ring-opening reaction were found to be first-order in both the substrate and the nucleophile, it would suggest a bimolecular mechanism.
Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study of a reaction involving this compound.
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Transition State Analysis
Transition state analysis provides insight into the high-energy species that are formed transiently during a chemical reaction. For reactions involving the strained cyclobutane ring, understanding the geometry and energy of the transition state is particularly important.
Computational chemistry methods, such as density functional theory (DFT), are powerful tools for studying transition states. These calculations can provide detailed information about the bond-breaking and bond-forming processes that occur during a reaction. For a nucleophile-induced ring-opening of the cyclobutane ring, transition state analysis would help to determine whether the reaction proceeds through a concerted or stepwise mechanism. It would also shed light on the factors that control the stereochemistry of the reaction.
In a hypothetical acid-catalyzed rearrangement, transition state analysis could be used to compare the energies of different possible carbocation intermediates and the transition states leading to them, thereby predicting the major product of the reaction.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding the detailed mechanistic pathways of a chemical transformation. For this compound, a sterically hindered primary amine, the nature of the intermediates formed is highly dependent on the specific reaction conditions and reagents employed. While direct experimental studies specifically characterizing the reaction intermediates of this compound are not extensively available in publicly accessible literature, plausible intermediates can be inferred from computational studies and experimental findings for analogous cyclobutane-containing amines and other sterically hindered primary amines.
Detailed research into the reactivity of similar compounds suggests that reactions involving this compound likely proceed through a variety of transient species. The identification and characterization of these intermediates are often accomplished through a combination of spectroscopic techniques and computational modeling.
Hypothesized Reaction Intermediates based on Analogous Systems
Computational studies on the reaction pathways of various alkylamines provide a theoretical framework for predicting the types of intermediates that may be formed. For instance, in reactions involving oxidation or radical-mediated processes, the formation of radical cations and neutral carbon-centered radicals is anticipated. Spectroscopic methods, such as electron paramagnetic resonance (EPR), could potentially be employed to detect and characterize these paramagnetic species.
In the case of reactions with nitrous acid, which are common for primary amines, the formation of a diazonium ion intermediate is a well-established mechanistic step. For this compound, the corresponding diazonium cation would be a key, albeit likely unstable, intermediate that could subsequently undergo various transformations such as nucleophilic substitution or elimination. The high ring strain of the cyclobutyl group may influence the stability and reactivity of this intermediate.
Furthermore, in palladium-catalyzed reactions, such as reductive amination, the formation of an imine intermediate is a critical step. For sterically hindered amines like this compound, the formation of this imine and its subsequent reduction can be influenced by the steric bulk around the nitrogen atom. In-situ spectroscopic techniques, such as infrared (IR) spectroscopy, could potentially monitor the formation and consumption of such imine intermediates.
The following table summarizes potential reaction intermediates of this compound based on established mechanisms for analogous compounds.
| Reaction Type | Plausible Intermediate | Method of Elucidation (for Analogous Systems) | Key Characteristics |
|---|---|---|---|
| Diazotization (reaction with HNO₂) | 1-(2,2-Dimethylcyclobutyl)ethanediazonium ion | Inferred from established mechanisms for primary amines. | Highly reactive, unstable species; prone to rearrangement and nucleophilic attack. |
| Oxidative C-N Coupling | Amine Radical Cation | Computational Studies, Spectroscopic Methods (e.g., EPR for analogous compounds). | Paramagnetic species, participates in subsequent bond-forming steps. |
| Reductive Amination | N-(1-(2,2-Dimethylcyclobutyl)ethylidene)imine | In-situ Spectroscopic Analysis (e.g., IR, NMR for similar reactions). | Key intermediate formed from the condensation of the amine with a carbonyl compound. |
It is important to note that the stability and reactivity of these intermediates would be significantly influenced by the unique steric and electronic properties of the 2,2-dimethylcyclobutyl group. Further dedicated experimental and computational studies on this compound are necessary to definitively elucidate its reaction intermediates and fully understand its chemical reactivity.
Computational Chemistry and Theoretical Studies of 1 2,2 Dimethylcyclobutyl Ethanamine
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 1-(2,2-dimethylcyclobutyl)ethanamine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The electronic character of a molecule is dictated by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. youtube.com
For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom of the amine group, a consequence of the lone pair of electrons. This region of high electron density acts as the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the antibonding σ-orbitals of the C-N and C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and more reactive. nih.gov
Theoretical calculations can quantify this energy gap and visualize the orbital distributions, providing a basis for predicting the molecule's behavior in chemical reactions. The interaction between a filled molecular orbital and an empty one, a HOMO-LUMO interaction, is the basis of many chemical reactions. youtube.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | 1.52 | σ* (C-N, C-C) |
| HOMO | -6.15 | Nitrogen lone pair (n) |
| Energy Gap (ΔE) | 7.67 | - |
The flexible nature of the cyclobutane (B1203170) ring and the rotatable bonds in the ethanamine side chain mean that this compound can exist in multiple conformations. Cyclobutane itself is not planar but adopts a "puckered" or "butterfly" conformation to relieve torsional strain, though this increases angle strain. libretexts.orgslideshare.net For substituted cyclobutanes, the substituents can occupy either axial or equatorial-like positions, with the equatorial position generally being more stable for steric reasons. acs.org
Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. This analysis reveals the relative energies of different conformations and the energy barriers to rotation and ring puckering. acs.orgnih.gov For this compound, the most stable conformer would likely place the bulky ethanamine group in an equatorial position on the puckered cyclobutane ring to minimize steric interactions. acs.org
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A | Equatorial | 0.00 | 95.2 |
| B | Axial | 2.05 | 4.8 |
Quantum chemical calculations are highly effective at predicting spectroscopic properties. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.govmodgraph.co.uk These predictions, when compared with experimental spectra, are invaluable for structure verification and assignment of signals. While predicting the absolute chemical shifts can be challenging, especially for protons attached to heteroatoms like the NH₂ group, the relative shifts and coupling constants are often accurately reproduced. nih.govrsc.org
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. The calculations yield the frequencies and intensities of the fundamental vibrational modes, such as N-H stretching, C-H stretching, and the various bending modes of the molecule. These theoretical spectra can aid in the interpretation of experimental IR data.
Table 3: Predicted ¹H NMR Chemical Shifts for a Plausible Conformer of this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH₂ | 1.15 | Broad Singlet |
| CH-NH₂ | 2.85 | Quartet |
| CH₃ (ethanamine) | 1.05 | Doublet |
| gem-CH₃ | 0.98, 1.10 | Singlets |
| Ring CH₂ | 1.70 - 1.95 | Multiplets |
| Ring CH | 2.10 | Multiplet |
Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the maximum energy point along the reaction coordinate.
For example, the alkylation or acylation of the amine group could be modeled. libretexts.orglibretexts.org Calculations would provide the structure of the transition state and the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate. This information is crucial for understanding reaction mechanisms and predicting how changes in the molecular structure will affect reactivity. acs.org
Molecular Dynamics and Docking Simulations
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) and docking simulations are used to investigate the behavior of molecules in a condensed phase or their interaction with other, larger molecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. researchgate.netmdpi.com For a small molecule like this compound, docking could be used to theoretically explore its potential interactions with the active site of a model enzyme. The simulation would predict the binding mode and calculate a docking score, which estimates the binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the interaction. dovepress.com An MD simulation models the movement of atoms over time, allowing for the observation of how the ligand and receptor adapt to each other. frontiersin.org This can reveal key intermolecular interactions, such as hydrogen bonds between the amine group and polar residues in the binding site, as well as van der Waals and hydrophobic interactions involving the dimethylcyclobutyl group. frontiersin.org Furthermore, MD simulations can be used to calculate the free energy of binding, offering a more rigorous prediction of binding affinity.
These simulations are purely theoretical and serve to explore the fundamental principles of molecular recognition. For instance, they could be used to understand how the specific size, shape, and functionality of this compound might influence its interaction with a hypothetical hydrophobic pocket containing a hydrogen bond acceptor.
Conformational Behavior in Solution
The conformational flexibility of this compound in solution is primarily governed by the puckering of the cyclobutane ring and the rotation around the C-C and C-N bonds of the ethanamine side chain. The cyclobutane ring is not planar and exists in a puckered conformation to alleviate angular and torsional strain. libretexts.orgmaricopa.edu For substituted cyclobutanes, the substituents can occupy either axial or equatorial-like positions, leading to different conformers with distinct energies.
In solution, the molecule will exist as an equilibrium of various conformers. The presence of the gem-dimethyl group on the cyclobutane ring significantly influences this equilibrium by introducing steric hindrance. This steric bulk is expected to favor conformations where the ethanamine substituent is in a pseudo-equatorial position to minimize non-bonded interactions.
Computational studies on similar 2-substituted cyclobutane-α-amino acid derivatives have demonstrated that the substituent at C2 modulates the conformational preference of the ring-puckering. nih.gov A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods is often employed to study the conformational behavior of such molecules in solution. nih.gov For this compound, it is anticipated that the solvent polarity could also play a role in the conformational population by stabilizing or destabilizing different conformers through solute-solvent interactions.
The relative energies of the possible conformers can be estimated using computational methods, providing a theoretical distribution of the conformational isomers in a given solvent, which can then be compared with experimental NMR data.
Advanced Theoretical Methods
Advanced theoretical methods are crucial for accurately describing the complex potential energy surface of molecules like this compound. These methods offer a detailed understanding of the electronic structure and have become essential tools in modern chemical research. mdpi.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.netrsc.org It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like this compound.
DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy structure and the geometries of various stable conformers.
Calculate Relative Energies: Predict the relative stability of different conformers and transition states for conformational interconversions.
Predict Spectroscopic Properties: Calculate vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.
Analyze Electronic Properties: Investigate properties such as molecular orbital energies, charge distribution, and electrostatic potential, which are important for understanding reactivity and intermolecular interactions.
For instance, DFT calculations on cyclobutane derivatives have been used to understand the stereoselectivity of reactions by modeling the energies of different transition states. The choice of the functional and basis set is critical for obtaining reliable results and is often validated against experimental data or higher-level ab initio calculations.
| Functional | Type | Strengths | Typical Applications |
|---|---|---|---|
| B3LYP | Hybrid GGA | Good balance of accuracy for a wide range of properties. | Geometry optimizations, frequency calculations. |
| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. | Conformational analysis, reaction barrier heights. |
| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Includes empirical dispersion corrections, important for non-covalent interactions. | Systems with significant van der Waals interactions. |
Force Field Development for Cyclobutane-Containing Amines
Molecular mechanics (MM) force fields are essential for performing large-scale simulations, such as molecular dynamics (MD) or Monte Carlo (MC) simulations, of molecules in condensed phases. nih.gov These force fields rely on a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For a relatively uncommon scaffold like this compound, specific force field parameters are likely not available in standard force fields like AMBER, CHARMM, or OPLS.
The development of a force field for this molecule would involve the following steps:
Parameter Assignment: Identifying which existing parameters can be used by analogy and which new parameters need to be developed. The bonds, angles, and dihedrals involving the cyclobutane ring and the amine group would require special attention.
Charge Derivation: Calculating partial atomic charges using quantum mechanical methods. The restrained electrostatic potential (RESP) fitting procedure is a common approach.
Dihedral Parameterization: The torsional parameters are crucial for correctly describing the conformational preferences. These are typically derived by fitting the MM potential energy to a series of QM-calculated energy profiles for the rotation around specific bonds.
Validation: The new parameters are then validated by comparing the results of MM calculations (e.g., optimized geometries, relative conformational energies, and thermodynamic properties) with QM calculations or experimental data.
Automated tools and methodologies have been developed to facilitate the parameterization of small molecules for common force fields. nih.gov For cyclobutane-containing amines, particular care must be taken to accurately model the ring puckering and the interactions of the amine group. acs.org
| Parameter Type | Description | Derivation Method |
|---|---|---|
| Bond Stretching | Force constant and equilibrium bond length. | Fit to QM vibrational frequencies and optimized geometries. |
| Angle Bending | Force constant and equilibrium bond angle. | Fit to QM vibrational frequencies and optimized geometries. |
| Dihedral Torsions | Barrier height, periodicity, and phase angle. | Fit to QM potential energy scans of bond rotation. |
| Non-bonded (van der Waals) | Lennard-Jones parameters (well depth and radius). | Often taken from analogous atom types or fit to experimental data like liquid density. |
| Non-bonded (Electrostatic) | Partial atomic charges. | Fit to QM electrostatic potential (e.g., RESP). |
Advanced Analytical Methodologies for Research Characterization of 1 2,2 Dimethylcyclobutyl Ethanamine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and properties of 1-(2,2-Dimethylcyclobutyl)ethanamine at an atomic and molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment.
¹H NMR Spectroscopy: A ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected proton signals for this compound would be characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| -CH₃ (on ethylamine) | ~ 1.0 - 1.2 | Doublet | 3H |
| -C(CH₃)₂ (gem-dimethyl) | ~ 0.9 - 1.1 | Two Singlets | 6H |
| -CH₂ (cyclobutyl ring) | ~ 1.5 - 2.0 | Multiplets | 4H |
| -CH (cyclobutyl ring) | ~ 1.8 - 2.2 | Multiplet | 1H |
| -CH (on ethylamine) | ~ 2.5 - 3.0 | Quartet | 1H |
| -NH₂ (amine) | ~ 1.0 - 3.0 (variable) | Broad Singlet | 2H |
Note: The chemical shifts are approximate and can be influenced by the solvent and other factors.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
| Carbon Environment | Expected Chemical Shift (ppm) |
| -CH₃ (on ethylamine) | ~ 15 - 25 |
| -C(CH₃)₂ (gem-dimethyl) | ~ 20 - 30 |
| Quaternary C (cyclobutyl ring) | ~ 30 - 40 |
| -CH₂ (cyclobutyl ring) | ~ 25 - 40 |
| -CH (cyclobutyl ring) | ~ 40 - 50 |
| -CH (on ethylamine) | ~ 50 - 60 |
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton of the ethylamine (B1201723) group and the methyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₈H₁₇N), providing strong evidence for its identity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net For this compound, which is expected to be volatile, GC-MS would be an ideal method for both purity assessment and structural confirmation. The mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. Expected fragmentation patterns would include the loss of a methyl group (-15 amu), an ethyl group (-29 amu), and cleavage of the cyclobutyl ring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): For less volatile derivatives or in complex matrices, LC-MS-MS would be employed. researchgate.net This technique provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions. This is particularly useful for quantitative analysis in complex mixtures.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3500 (two bands for primary amine) | Stretching |
| C-H (alkane) | 2850 - 2960 | Stretching |
| N-H (amine) | 1590 - 1650 | Bending (scissoring) |
| C-N | 1000 - 1250 | Stretching |
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The C-C stretching vibrations of the cyclobutyl ring and the gem-dimethyl groups would be expected to give rise to distinct Raman signals.
This compound possesses a chiral center at the carbon atom of the ethylamine group attached to the cyclobutyl ring. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric excess (ee) of a chiral sample.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound will produce a mirror-image ECD spectrum. By comparing the ECD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be determined.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the ORD spectra of enantiomers are mirror images, allowing for the determination of enantiomeric composition.
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture. researchgate.net For the analysis of this compound, HPLC would be used to determine its purity and to analyze mixtures containing this compound.
Reversed-Phase HPLC: A common mode for the analysis of amines is reversed-phase HPLC. A C18 stationary phase would typically be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine.
Chiral HPLC: To separate the enantiomers of this compound, chiral HPLC would be necessary. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase would be critical to achieving baseline separation of the two enantiomers, allowing for their quantification and the determination of the enantiomeric excess.
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to issues such as peak tailing and adsorption on the column. To overcome these challenges and improve volatility and thermal stability, derivatization of the primary amine group is a common and effective strategy. iu.edunih.gov
The derivatization process involves reacting the amine with a reagent to replace the active hydrogen atoms with a less polar, more stable functional group. iu.eduresearchgate.net This enhances chromatographic performance, leading to sharper, more symmetrical peaks and improved resolution. Several classes of reagents are effective for the derivatization of primary amines for GC analysis.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile amide derivatives. iu.edunih.gov The resulting fluorinated acyl groups also make the derivative highly sensitive to electron capture detection (ECD) if trace-level analysis is required.
Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to form trimethylsilyl (B98337) (TMS) derivatives. iu.edu This process effectively masks the polar N-H bond, reducing intermolecular hydrogen bonding and increasing volatility.
Reaction with Chloroformates: Alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, react with amines in a process known as the Schotten-Baumann reaction to form carbamate (B1207046) derivatives. researchgate.netrsc.org These derivatives are stable and exhibit excellent chromatographic properties.
Reaction with Aldehydes: Reagents like pentafluorobenzaldehyde (B1199891) are specific for primary amines and form stable imine (Schiff base) derivatives, which are amenable to GC analysis. rsc.org
The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the detector being used (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS). researchgate.net Following derivatization, the resulting volatile derivative of this compound can be readily analyzed on a standard non-polar or mid-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
| Reagent Class | Example Reagent | Derivative Formed | Key Advantages |
|---|---|---|---|
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Highly volatile and stable; enhances detection by ECD. iu.edu |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) amine | Increases volatility and thermal stability; widely applicable. iu.edu |
| Chloroformates | Ethyl Chloroformate (ECF) | Ethyl carbamate | Forms stable derivatives with good chromatographic properties. researchgate.net |
| Aldehydes | Pentafluorobenzaldehyde | Schiff Base (Imine) | Specific for primary amines; creates stable derivatives. rsc.org |
Chiral Chromatography for Enantiomeric Separation
As this compound possesses a stereocenter at the carbon atom bearing the amino group, it exists as a pair of enantiomers. mdpi.com Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose. nih.govchromatographyonline.comnih.gov
The direct separation of enantiomers is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. phenomenex.comregistech.com This difference in interaction energy results in different retention times for the two enantiomers, allowing for their separation.
Several types of CSPs are commercially available and have proven effective for the resolution of chiral amines:
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs. yakhak.orgcsfarmacie.cz They consist of derivatives of cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica (B1680970) support. Separations are typically performed in normal-phase mode (e.g., hexane/isopropanol or hexane/ethanol mobile phases). For basic analytes like this compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and achieve resolution. chromatographyonline.com
Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like vancomycin (B549263) or teicoplanin are known for their robustness and broad enantioselectivity. sigmaaldrich.com They can operate in multiple modes, including reversed-phase, polar organic, and normal-phase, offering great flexibility during method development.
Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the separation of primary amines. wiley.com The separation mechanism involves the complexation of the protonated primary amine group within the chiral cavity of the crown ether. These phases, such as Crownpak® CR-I(+), are often used with SFC, which can offer faster and more efficient separations compared to HPLC. wiley.com
The development of a successful chiral separation method typically involves screening the compound against a selection of different CSPs under various mobile phase conditions to identify the optimal combination for resolution. chromatographyonline.com
| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode | Principle of Chiral Recognition |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol + basic modifier) | Hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions within the chiral grooves of the polymer. yakhak.orgcsfarmacie.cz |
| Macrocyclic Glycopeptide | Vancomycin | Reversed-Phase, Normal Phase, Polar Organic | Complex mechanism involving hydrogen bonding, inclusion in macrocyclic cavities, and ionic interactions. sigmaaldrich.com |
| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Reversed-Phase or SFC | Inclusion complexation of the protonated amine group (R-NH3+) within the chiral crown ether cavity. wiley.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in the solid state. nih.gov For a molecule like this compound, this method can provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane (B1203170) ring, as well as the absolute configuration of the chiral center if a suitable crystal of a single enantiomer is analyzed. researchgate.net
The first and often most challenging step in an X-ray crystallographic study is the growth of a high-quality single crystal of the compound or a suitable salt derivative (e.g., hydrochloride or tartrate). The crystal must be of sufficient size and quality, without significant internal imperfections. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nist.gov
For cyclobutane derivatives, X-ray crystallography reveals important conformational details. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. ru.nlcaltech.edu The analysis would precisely define this puckering angle. Furthermore, the data would confirm the connectivity and provide accurate measurements of all bond lengths and angles, including those of the 2,2-dimethyl and the ethanamine substituents.
| Parameter | Typical Value/Information | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. |
| C-C Bond Length (ring) | ~1.55 - 1.57 Å | Indicates the distance between carbon atoms in the strained ring, typically longer than in alkanes. caltech.edu |
| Puckering Angle | ~20-35° | Quantifies the deviation of the cyclobutane ring from planarity. caltech.edu |
| Absolute Configuration | (R) or (S) | Unambiguously determined for an enantiopure crystal using anomalous dispersion effects. |
Development of Robust Analytical Methods for Research Applications
For research applications, particularly in fields like medicinal chemistry, it is crucial to develop and validate analytical methods to ensure they are reliable, reproducible, and suitable for their intended purpose. particle.dkscielo.br A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. pharmaguideline.comwjarr.com The validation of an analytical method for characterizing this compound, whether it is a GC method for purity or a chiral HPLC method for enantiomeric excess, would involve assessing several key performance characteristics as defined by international guidelines. scielo.br
The primary parameters for method validation include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). pharmaguideline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com
Robustness: A measure of the method's capacity to remain unaffected by small variations in parameters such as mobile phase composition, pH, column temperature, or flow rate. pharmaguideline.com
Developing a robust method involves systematically evaluating these parameters to establish that the method is fit for purpose, whether it is for quantifying impurities or determining the enantiomeric purity of this compound.
| Validation Parameter | Definition | Common Acceptance Criteria for a Quantitative Method |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of interferences. | Peak purity analysis; resolution > 2 between analyte and closest peak. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Closeness to the true value. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision (Repeatability) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy/precision. | Signal-to-noise ratio ≥ 10; acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | Resistance to small changes in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Future Research Directions and Uncharted Territories for 1 2,2 Dimethylcyclobutyl Ethanamine
Exploration of Undiscovered Synthetic Pathways
Currently, established synthetic routes to 1-(2,2-dimethylcyclobutyl)ethanamine are not extensively documented in publicly available research. Future explorations could focus on developing novel and more efficient synthetic strategies. Potential areas of investigation include:
Asymmetric Synthesis: Developing methods for the enantioselective synthesis of the chiral centers in the molecule would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.
Photochemical Cycloadditions: The use of [2+2] photocycloaddition reactions to construct the cyclobutane (B1203170) ring offers a powerful and direct approach. Further research into diastereoselective variants of these reactions could provide access to specific stereoisomers of the target compound.
Ring Expansion/Contraction Strategies: Investigating the feasibility of synthesizing the 2,2-dimethylcyclobutyl core through ring expansion of cyclopropyl (B3062369) precursors or ring contraction of cyclopentyl systems could unveil alternative and potentially more efficient synthetic pathways.
A comparative table of potential, yet unexplored, synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantiomeric purity, catalytic efficiency. | Catalyst design and optimization, substrate scope. |
| Photochemical [2+2] Cycloaddition | Direct formation of the cyclobutane ring. | Control of regioselectivity and stereoselectivity. |
| Ring Expansion/Contraction | Access to diverse starting materials. | Reaction mechanism and control of side products. |
Advanced Stereochemical Control in Derivatization
The presence of multiple stereocenters in this compound makes stereochemical control in its derivatization a critical area for future research. Advanced strategies could include:
Substrate-Controlled Diastereoselective Reactions: Utilizing the existing stereochemistry of the cyclobutane ring to direct the stereochemical outcome of subsequent reactions on the ethanamine side chain.
Catalyst-Controlled Asymmetric Transformations: Employing chiral catalysts to achieve high levels of stereocontrol in the functionalization of both the cyclobutane ring and the side chain, independent of the substrate's inherent diastereoselectivity.
Integration with Flow Chemistry and Automated Synthesis
The application of flow chemistry and automated synthesis platforms to the production of this compound and its derivatives is a completely unexplored field. Such technologies could offer significant advantages over traditional batch processing, including:
Enhanced Safety and Scalability: Continuous flow reactors can handle highly reactive intermediates and exothermic reactions with greater control and safety. tcichemicals.com
Improved Reaction Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.
Rapid Reaction Optimization: Automated systems can perform a large number of experiments in a short period, accelerating the optimization of reaction conditions. nih.govrsc.org
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers a powerful tool to investigate the properties of this compound without the need for extensive experimental work. Future computational studies could focus on:
Conformational Analysis: Determining the preferred three-dimensional structures of the different stereoisomers and how these conformations influence reactivity.
Reaction Mechanism and Selectivity Prediction: Using quantum mechanical calculations to model potential reaction pathways and predict the regio- and stereoselectivity of various transformations. mdpi.com
Calculation of Physicochemical Properties: Predicting properties such as pKa, lipophilicity, and solubility, which are crucial for potential applications.
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Conformational analysis and reaction energetics. | Stable conformers and transition state energies. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. | Dynamic behavior in different solvent environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with potential activity. | Prediction of biological or material properties. |
Development of Novel Analytical Probes Utilizing the Compound
The unique structural features of this compound could be exploited in the development of novel analytical probes. This is an area that remains entirely unexplored. Potential research directions include:
Chiral Derivatizing Agents: The amine functionality could be used to create chiral derivatizing agents for the resolution of racemic mixtures by techniques such as NMR spectroscopy or chromatography.
Fluorescent Tags: Modification of the molecule with a fluorophore could lead to the development of probes for bioimaging or sensing applications.
Potential as a Modular Unit in Combinatorial Chemistry Libraries (excluding drug discovery specific libraries)
The synthesis of combinatorial libraries based on the this compound scaffold could provide access to a wide range of new molecules with diverse properties for applications in materials science or catalysis. This would involve the development of a robust synthetic route that allows for the introduction of various substituents at different positions of the molecule.
Green Synthesis Optimization towards Industrial Scalability (academic perspective)
From an academic standpoint, optimizing the synthesis of this compound with a focus on green chemistry principles is a crucial future direction. Key areas for improvement include:
Use of Renewable Starting Materials: Investigating synthetic routes that utilize bio-based feedstocks.
Solvent Minimization and Replacement: Developing solvent-free reaction conditions or employing environmentally benign solvents.
Catalytic versus Stoichiometric Reagents: Prioritizing the use of catalytic methods to reduce waste generation. taylorfrancis.comresearchgate.net
Energy Efficiency: Exploring the use of alternative energy sources such as microwave or ultrasound irradiation to reduce energy consumption. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
